![molecular formula C22H24Cl2FN3O3S B6102715 4-[bis(2-chloroethyl)sulfamoyl]-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B6102715.png)
4-[bis(2-chloroethyl)sulfamoyl]-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]benzamide
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Overview
Description
4-[bis(2-chloroethyl)sulfamoyl]-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]benzamide is a synthetic compound that combines a sulfonamide group with an indole derivative. This compound is of interest due to its potential biological activities, particularly in the field of medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[bis(2-chloroethyl)sulfamoyl]-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]benzamide typically involves multiple steps:
Formation of the Indole Derivative: The indole nucleus can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of the Fluoro and Methyl Groups: Fluorination and methylation of the indole ring can be achieved using appropriate reagents such as fluorine gas or methyl iodide under controlled conditions.
Attachment of the Sulfonamide Group: The sulfonamide group is introduced by reacting the indole derivative with bis(2-chloroethyl)sulfamide under basic conditions.
Formation of the Benzamide: The final step involves coupling the sulfonamide-indole intermediate with a benzoyl chloride derivative to form the benzamide structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction of the sulfonamide group can be achieved using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Reduced sulfonamide derivatives.
Substitution: Substituted chloroethyl derivatives.
Scientific Research Applications
4-[bis(2-chloroethyl)sulfamoyl]-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anticancer properties due to its ability to interfere with DNA synthesis and repair.
Biological Research: The compound is used to investigate the biological pathways involving sulfonamides and indole derivatives.
Chemical Biology: It serves as a tool to study the interactions between small molecules and biological macromolecules.
Mechanism of Action
The mechanism of action of 4-[bis(2-chloroethyl)sulfamoyl]-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]benzamide involves:
DNA Alkylation: The chloroethyl groups can form covalent bonds with DNA, leading to cross-linking and inhibition of DNA replication.
Enzyme Inhibition: The sulfonamide group can inhibit enzymes involved in folate metabolism, disrupting cell division.
Receptor Binding: The indole moiety can interact with various receptors, modulating cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-[bis(2-chloroethyl)sulfamoyl]benzoic acid: Similar structure but lacks the indole moiety.
N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]benzamide: Similar structure but lacks the sulfonamide group.
Uniqueness
4-[bis(2-chloroethyl)sulfamoyl]-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]benzamide is unique due to the combination of the sulfonamide and indole moieties, which confer distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
4-[bis(2-chloroethyl)sulfamoyl]-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24Cl2FN3O3S/c1-15-19(20-14-17(25)4-7-21(20)27-15)8-11-26-22(29)16-2-5-18(6-3-16)32(30,31)28(12-9-23)13-10-24/h2-7,14,27H,8-13H2,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXKBQIBTWGXUMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)F)CCNC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCCl)CCCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24Cl2FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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